molecular formula C7H4BrClFNO B12971581 2-Bromo-1-(2-chloro-4-fluoropyridin-3-yl)ethanone

2-Bromo-1-(2-chloro-4-fluoropyridin-3-yl)ethanone

Cat. No.: B12971581
M. Wt: 252.47 g/mol
InChI Key: CWBAZMPSVAMFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(2-chloro-4-fluoropyridin-3-yl)ethanone is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-chloro-4-fluoropyridin-3-yl)ethanone typically involves the halogenation of pyridine derivatives. One common method involves the reaction of 2-chloro-4-fluoropyridine with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-chloro-4-fluoropyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, alcohols, and coupled products, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-chloro-4-fluoropyridin-3-yl)ethanone involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity and allows it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(2-chloro-4-fluoropyridin-3-yl)ethanone is unique due to the presence of three different halogen atoms, which imparts distinct chemical and biological properties. This combination of halogens can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C7H4BrClFNO

Molecular Weight

252.47 g/mol

IUPAC Name

2-bromo-1-(2-chloro-4-fluoropyridin-3-yl)ethanone

InChI

InChI=1S/C7H4BrClFNO/c8-3-5(12)6-4(10)1-2-11-7(6)9/h1-2H,3H2

InChI Key

CWBAZMPSVAMFCW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1F)C(=O)CBr)Cl

Origin of Product

United States

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